1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(mesitylethynyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene is a fluorinated anthracene derivative. This compound is known for its unique structural properties, which make it a promising candidate for various applications, particularly in the field of organic electronics. The presence of multiple fluorine atoms and ethynyl groups contributes to its high electron affinity and stability .
Vorbereitungsmethoden
The synthesis of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-dichlorooctafluoroanthracene and 2-(2,4,6-trimethylphenyl)ethynyl.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions. This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Procedure: The 9,10-dichlorooctafluoroanthracene is reacted with 2-(2,4,6-trimethylphenyl)ethynyl in the presence of the palladium catalyst and base.
Analyse Chemischer Reaktionen
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene has several scientific research applications:
Organic Electronics: The compound is used as an n-type semiconductor in organic field-effect transistors (OFETs) due to its high electron affinity and stability.
Optics Research: Its impressive fluorescence properties make it useful in the field of optics research, particularly in the development of organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene involves its interaction with molecular targets and pathways:
Electron Transport: The compound’s high electron affinity allows it to efficiently transport electrons, making it an effective n-type semiconductor.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene can be compared with other similar compounds:
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene: This compound also has high electron affinity and is used in OFETs, but it lacks the ethynyl groups that enhance molecular stacking.
Octafluoroanthraquinone: This compound is another fluorinated anthracene derivative with applications in organic electronics, but it has different functional groups that affect its properties.
Eigenschaften
CAS-Nummer |
1067426-46-3 |
---|---|
Molekularformel |
C36H22F8 |
Molekulargewicht |
606.5 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene |
InChI |
InChI=1S/C36H22F8/c1-15-11-17(3)21(18(4)12-15)7-9-23-25-27(31(39)35(43)33(41)29(25)37)24(10-8-22-19(5)13-16(2)14-20(22)6)28-26(23)30(38)34(42)36(44)32(28)40/h11-14H,1-6H3 |
InChI-Schlüssel |
YYIVDNHHWCQYCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C#CC2=C3C(=C(C4=C2C(=C(C(=C4F)F)F)F)C#CC5=C(C=C(C=C5C)C)C)C(=C(C(=C3F)F)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.